![molecular formula C12H18FNO B13286212 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13286212.png)
4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol is an organic compound that features a fluorinated aromatic ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroacetophenone and 1-bromo-2-butanol.
Formation of Intermediate: The 3-fluoroacetophenone is reacted with ethylamine to form 1-(3-fluorophenyl)ethylamine.
Nucleophilic Substitution: The intermediate 1-(3-fluorophenyl)ethylamine undergoes nucleophilic substitution with 1-bromo-2-butanol to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-one.
Reduction: Formation of 4-{[1-(3-Fluorophenyl)ethyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol: Similar structure but with a fluorine atom at the para position.
4-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
4-{[1-(3-Methylphenyl)ethyl]amino}butan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-{[1-(3-Fluorophenyl)ethyl]amino}butan-2-ol imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry for drug design.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[1-(3-fluorophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-9(15)6-7-14-10(2)11-4-3-5-12(13)8-11/h3-5,8-10,14-15H,6-7H2,1-2H3 |
InChI Key |
NYKQVBPCDXUDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13286132.png)

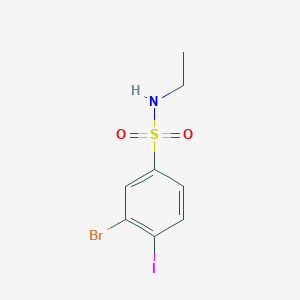
![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)
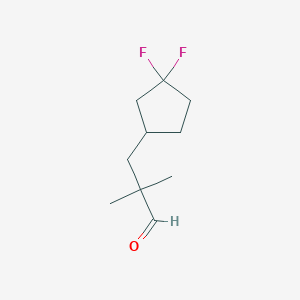
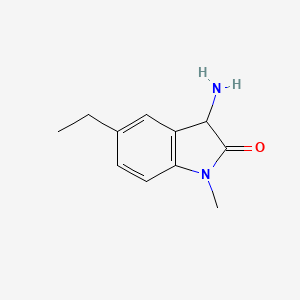
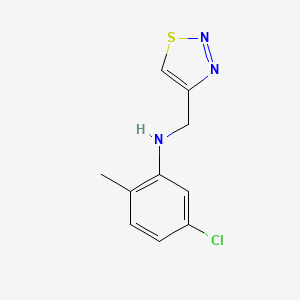
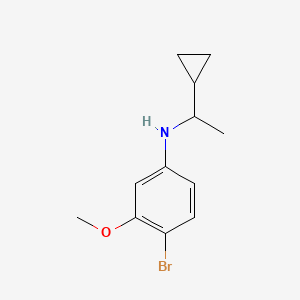
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)
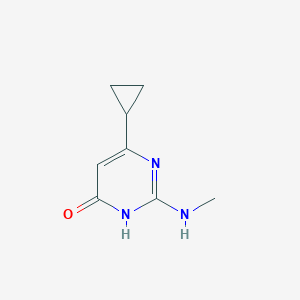
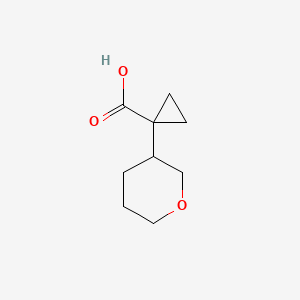
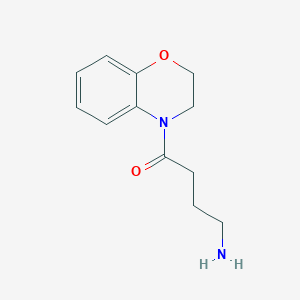
![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine](/img/structure/B13286205.png)
